molecular formula C9H8F2O2 B1586342 Ethyl 3,5-difluorobenzoate CAS No. 350-19-6

Ethyl 3,5-difluorobenzoate

Cat. No. B1586342
CAS RN: 350-19-6
M. Wt: 186.15 g/mol
InChI Key: BLZSTFIKMISHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-difluorobenzoate is a chemical compound with the molecular formula C9H8F2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-difluorobenzoate consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 3,5-difluorobenzoate has a molecular weight of 186.16 . It is soluble, with a solubility of 0.0679 mg/ml . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

1. Photolysis and Rearrangement in Organic Synthesis Ethyl 3,5-difluorobenzoate derivatives, like ethyl 3-azido-4,6-difluorobenzoate, have been studied for their photochemically induced rearrangements. A notable reaction involves the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate from ethyl 3-azido-4,6-difluorobenzoate. This process, identified through NMR spectroscopic techniques and DFT calculations, showcases the compound's role in synthesizing complex organic structures (Andersson et al., 2017).

2. Electroanalytical Behavior Studies Derivatives of ethyl 3,5-difluorobenzoate, such as 3,8-difluorobenzo[c]cinnoline, have been explored for their electroanalytical behavior. The voltammetric and coulometric methods applied to these compounds help in understanding their electron transfer processes, wave characteristics, and reversibility, which are crucial in electrochemical studies (Durmus et al., 2001).

3. Synthesis of Diverse Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a relative of ethyl 3,5-difluorobenzoate, demonstrates versatility as an intermediate in synthesizing a range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed reactions, this compound contributes to the synthesis of various complex organic molecules, indicating its importance in organic chemistry (Honey et al., 2012).

4. Crystal Structure Analysis Ethyl 3,5-dinitrobenzoate, closely related to ethyl 3,5-difluorobenzoate, has been examined for its crystal structure. Such studies provide insights into the molecular arrangements and bond distances, which are critical for understanding the physical properties and reactivity of these compounds (Hughes & Trotter, 1971).

5. Preparation and Characterization of Finely Dispersed Drugs Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, another variant of ethyl 3,5-difluorobenzoate, has been used in the preparation and characterization of finely dispersed drugs. This includes controlled precipitation to produce particles of varying sizes, morphologies, and crystallinity. Its polymorphic forms have been characterized by X-ray diffraction studies, highlighting its role in pharmaceutical applications (Bosch, Škapin, & Matijević, 2004).

6. Synthesis of Dendritic Polymers Ethyl 3,5-dibromobenzoate, closely related to ethyl 3,5-difluorobenzoate, has been synthesized for use in preparing dendritic polymers. This synthesis involves diazotization and reductive deamination in ethyl acetate medium. The optimization of this synthesis method highlights its potential in the field of polymer chemistry (Yun-mei, 2011).

Mechanism of Action

While the exact mechanism of action for Ethyl 3,5-difluorobenzoate is not provided in the search results, it’s worth noting that similar compounds have mechanisms of action involving the fungal cell membrane .

Safety and Hazards

Safety precautions for handling Ethyl 3,5-difluorobenzoate include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

ethyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZSTFIKMISHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374507
Record name ethyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-difluorobenzoate

CAS RN

350-19-6
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,5-difluorobenzoate

Q & A

Q1: Why was Ethyl 3,5-difluorobenzoate mentioned in this research paper?

A1: The authors mentioned that Ethyl 3,5-difluorobenzoate has been successfully prepared by pyrolysis of the corresponding diazonium fluoborate salt []. This serves as a contrast to their own unsuccessful attempt to synthesize 3,4,5-trifluorobenzoic acid using a similar pyrolysis method with a different starting compound. The successful synthesis of Ethyl 3,5-difluorobenzoate using this method suggests that the failure encountered in their own research was not due to the pyrolysis method itself, but likely due to the specific properties of the starting material or reaction intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.